molecular formula C15H12BrN3O2 B11795262 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine

5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11795262
M. Wt: 346.18 g/mol
InChI Key: BPJYCRLPJWOGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 1706449-31-1) is a high-purity chemical reagent featuring the versatile 1,3,4-oxadiazole scaffold, a pharmacophore of significant interest in medicinal chemistry and materials science . In anticancer research, this compound and its structural analogues are investigated for their potential as multi-targeting agents. The 1,3,4-oxadiazole core is known to exhibit potent antiproliferative effects by inhibiting crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The specific bromo- and benzyloxy- substituents on the phenyl ring are strategic modifications that can enhance cytotoxicity and selectivity towards malignant cell lines, making this compound a valuable candidate for developing novel hybrid pharmacophores and conducting structure-activity relationship (SAR) studies . Beyond biomedical applications, derivatives of 1,3,4-oxadiazole are also recognized for their optoelectronic properties. They can be doped into polymer matrices like chitosan to create hybrid thin films with potential applications in photoluminescence, UV blocking, and as materials for organic light-emitting diodes (OLEDs) due to their electron-transport capabilities and efficient emission . Researchers will find this compound, with the molecular formula C15H12BrN3O2 and a molecular weight of 346.18, to be a versatile building block for advanced research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

5-(3-bromo-4-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H12BrN3O2/c16-12-8-11(14-18-19-15(17)21-14)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,19)

InChI Key

BPJYCRLPJWOGRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Br

Origin of Product

United States

Preparation Methods

Intermediate Preparation

The process begins with the synthesis of 4-(benzyloxy)-3-bromobenzohydrazide, achieved by treating 4-(benzyloxy)-3-bromobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 6 hours. The hydrazide intermediate is isolated in 85–92% yield after recrystallization from ethanol.

Cyclization to Oxadiazole

The hydrazide is then cyclized using phosphorus oxychloride (POCl₃) under reflux for 8–12 hours to form the 1,3,4-oxadiazole ring. Subsequent amination at the 2-position is achieved via nucleophilic substitution with ammonium hydroxide (NH₄OH) at 100°C for 24 hours, yielding the final product in 70–78% purity. Challenges include prolonged reaction times and the use of corrosive reagents like POCl₃, which complicates large-scale production.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has been employed to accelerate key steps in the synthesis, reducing reaction times by 60–80% compared to conventional methods.

Mechanism of Ultrasound Enhancement

Cavitation effects generated by ultrasound (20–40 kHz) improve mass transfer and reduce activation energy. For example, the cyclization step using POCl₃ under ultrasound (30 kHz, 50°C) completes within 2 hours, achieving a 90% yield versus 70% under thermal conditions.

Comparative Performance Data

ParameterConventional MethodUltrasound Method
Cyclization Time12 hours2 hours
Yield70%90%
Energy Consumption450 kJ/mol150 kJ/mol

Table 1: Ultrasound optimization of cyclization step.

One-Pot Synthesis-Functionalization

A streamlined one-pot strategy combines cyclization and functionalization, leveraging palladium catalysis for aryl coupling.

Reaction Design

The protocol involves:

  • Cyclocondensation : 4-(benzyloxy)-3-bromobenzohydrazide reacts with an aryl iodide (e.g., 4-iodotoluene) in the presence of CuI (20 mol%) and 1,10-phenanthroline (40 mol%) in 1,4-dioxane at 120°C for 17 hours.

  • Amination : The intermediate undergoes amination with O-benzoyl hydroxylamine, catalyzed by Cu(OAc)₂ and PPh₃, at 40°C for 18 hours.

Scope and Limitations

This method accommodates electron-deficient and sterically hindered aryl iodides but shows reduced yields (44–69%) with heteroaromatic substrates.

Cyclization of Hydrazides with Iso(thio)cyanates

A modular approach utilizes dodecyl isocyanate or isothiocyanate to form thioamide intermediates, which cyclize under basic conditions.

Synthetic Pathway

  • Thioamide Formation : 4-(benzyloxy)-3-bromobenzohydrazide reacts with dodecyl isothiocyanate in acetonitrile at 25°C for 4 hours, yielding 2-(4-(benzyloxy)-3-bromobenzoyl)hydrazine-1-carbothioamide (87% yield).

  • Oxidative Cyclization : Treatment with iodine (I₂) and K₂CO₃ in DMF at 80°C for 3 hours induces cyclization, producing the target compound in 76% yield.

Substrate Compatibility

Substituent on BenzohydrazideYield (%)
4-Fluorophenyl85
3-Nitrobenzyl67
2-Pyridyl76

Table 2: Yields for varied hydrazide substrates.

Catalytic Methods Using Potassium Hydrogen Sulfate

A patent-pending method employs KHSO₄ as a green catalyst for room-temperature synthesis.

Procedure

Equimolar amounts of 4-(benzyloxy)-3-bromobenzohydrazide and phenyl isothiocyanate are stirred in acetonitrile with KHSO₄ (10 mol%) at 25°C for 6 hours. The catalyst is filtered, and the product precipitates in 82% yield.

Advantages Over Traditional Catalysts

CatalystReaction TimeYield (%)Corrosiveness
H₂SO₄12 hours75High
KHSO₄6 hours82Low

Table 3: Comparison of acid catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine.

    Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of oxadiazoles can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases and depression. For instance, several compounds similar to 5-(4-(benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine were synthesized and evaluated for their MAO-B inhibitory activity. One such derivative demonstrated an IC50 value as low as 1.4 nM with high selectivity over MAO-A, suggesting potential use in treating depression and related disorders .

Antifungal Activity

The compound has shown promising antifungal properties against various pathogenic fungi. A study evaluated derivatives of oxadiazoles for antifungal activity against strains such as Candida albicans and Aspergillus niger. Some derivatives exhibited significant antifungal effects, indicating that modifications to the oxadiazole structure can enhance bioactivity against fungal pathogens .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds related to this compound were tested against glioblastoma cell lines and showed significant cytotoxic effects. Molecular docking studies further elucidated the mechanism of action by demonstrating binding affinity to cancer-related targets .

Case Study 1: Antidepressant Development

A study synthesized a series of oxadiazole derivatives aimed at developing multi-target-directed ligands for neurodegenerative diseases complicated by depression. The most potent compound showed a significant reduction in immobility time in forced swim tests, indicating antidepressant-like effects .

Case Study 2: Antifungal Screening

Another investigation focused on synthesizing various oxadiazole derivatives and assessing their antifungal activities against multiple strains. Compounds were evaluated for minimum inhibitory concentrations (MICs), revealing that certain substitutions significantly enhanced antifungal efficacy .

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death . In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among oxadiazole derivatives include:

  • Substituent Position : Bromine at the 3-position (target compound) vs. 4-position (e.g., 5-(4-bromophenyl)-1,3-oxazol-2-amine, ).
  • Functional Groups : Presence of benzyloxy (target) vs. nitro (5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine, ) or methoxy groups ().
  • Core Heterocycle : 1,3,4-Oxadiazole (target) vs. benzoxazole (e.g., 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine, ).

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C15H12BrN3O2 354.19 3-Br, 4-benzyloxy ~3.5
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine C8H6BrN3O 240.06 3-Br ~2.1
5-(4-Bromophenyl)-1,3-oxazol-2-amine C9H7BrN2O 253.07 4-Br, oxazole core ~2.3
N-(4-Bromophenyl)-5-(3,4,5-TMP)-oxadiazol-2-amine C17H15BrN4O3 427.23 4-Br, 3,4,5-trimethoxyphenyl ~3.8

*LogP values estimated using Lipinski’s rule and analogue data.

Table 2: Anticancer Activity of Selected Analogues

Compound IC50 (µM) Cell Line Tested Key Structural Features Reference
2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole 1.1–1.5 MCF-7 (breast cancer) Nitro, pyridyl
N-(4-Bromophenyl)-5-(3,4,5-TMP)-oxadiazol-2-amine (4a) 2.8 HeLa (cervical cancer) 4-Br, trimethoxyphenyl
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine N/A N/A 3-Br

However, its bulky substituent could reduce solubility.

Drug-Likeness and ADME Properties

  • Lipinski’s Rule : Most oxadiazoles comply (molecular weight <500, LogP <5), including the target compound .
  • Toxicity : Bromine substitution generally increases metabolic stability but may elevate hepatotoxicity risks in halogenated analogues .

Biological Activity

5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Overview of Biological Activities

The compound exhibits a range of biological activities including:

  • Anticancer Properties : Several studies have reported its effectiveness against various cancer cell lines.
  • Antifungal Activity : It has shown promising results against pathogenic fungi.
  • Monoamine Oxidase Inhibition : The compound acts as a selective inhibitor for monoamine oxidase B (MAO B), which is relevant for neurodegenerative disorders.

Anticancer Activity

Research has demonstrated that this compound derivatives possess significant anticancer properties. For instance:

  • A study reported that compounds similar to this oxadiazole derivative exhibited IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, indicating potent anticancer activity .
  • The mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
5aHepG-235.58Apoptosis via mitochondrial pathway
10cHCT-1161.82ROS accumulation
10bMCF-72.86Apoptosis induction

Antifungal Activity

The compound has also been evaluated for antifungal activity against several strains:

  • In vitro tests have shown that derivatives of this compound exhibit good antifungal properties against strains such as Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) demonstrating their potential as antifungal agents .

Table 2: Antifungal Activity

CompoundPathogenMIC (μg/mL)
6dCandida albicans5.4
6fAspergillus niger24.5

Monoamine Oxidase Inhibition

The inhibition of MAO B is particularly significant for neuroprotective strategies:

  • The compound has been shown to selectively inhibit MAO B with an IC50 value as low as 1.4 nM, demonstrating its potential in treating conditions like Parkinson's disease .
  • Its selectivity ratio indicates that it does not significantly affect MAO A, making it a promising candidate for further development in neuropharmacology.

Table 3: MAO B Inhibition Data

CompoundIC50 (nM)Selectivity Ratio (A/B)
12a1.4>71,400

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

  • The presence of the benzyloxy group enhances the binding affinity to target enzymes.
  • Variations in substitution patterns on the phenyl ring influence both potency and selectivity towards MAO B and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Bromination : Introducing bromine at the 3-position of the phenyl ring via electrophilic substitution.
  • Benzyloxy Group Introduction : Coupling 4-hydroxy-3-bromophenyl derivatives with benzyl halides under basic conditions.
  • Oxadiazole Ring Formation : Cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives using dehydrating agents like POCl₃.
  • Key Parameters : Reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., pyridine for cyclization) significantly impact yields .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.8 ppm), benzyloxy methylene (δ 4.8–5.2 ppm), and oxadiazole carbons (δ 150–165 ppm) .
  • IR Spectroscopy : Confirm C=N (1630–1680 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 374.02 for C₁₅H₁₁BrN₂O₂) .

Q. How can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial designs to test variables like temperature, solvent (polar vs. nonpolar), and catalyst loading .
  • Analytical Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times) across labs.
  • Positive Controls : Compare with known bioactive oxadiazoles (e.g., antimicrobial or anticancer benchmarks) .
  • Statistical Models : Use ANOVA or multivariate analysis to identify confounding variables (e.g., solvent residues affecting bioactivity) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Systematic Substitution : Modify the benzyloxy group (e.g., electron-withdrawing/-donating substituents) and assess changes in bioactivity .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., kinase inhibitors) .
  • In Vitro/In Vivo Correlation : Validate computational predictions with cytotoxicity assays (e.g., IC₅₀ against MCF-7 cells) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Selection : Test mixed solvents (e.g., ethanol/water) to improve crystal lattice formation.
  • Temperature Gradients : Slow cooling from saturated solutions promotes single-crystal growth .
  • X-ray Diffraction : Resolve disorder in the benzyloxy group by collecting high-resolution data (≤ 0.8 Å) .

Q. How can quantum mechanical calculations predict electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic attack at the oxadiazole ring) .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify sites for electrophilic substitution .
  • TD-DFT : Simulate UV-Vis spectra to correlate experimental λₘₐₓ with electronic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.